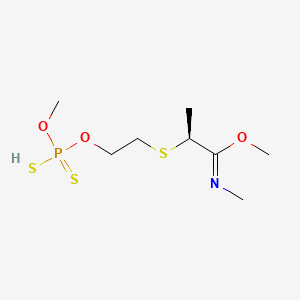

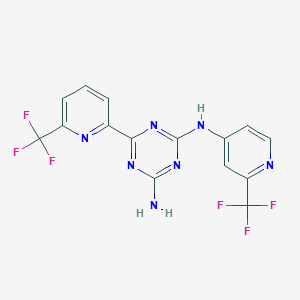

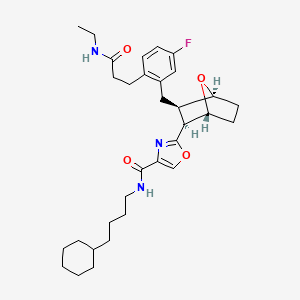

Retin-20,20,20-d3-ol, 15-acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ALK-001 is a vitamin A analog potentially for the treatment of Stargardt’s disease.

Wissenschaftliche Forschungsanwendungen

Cancer Research and Prevention

- Retinoids, including retinyl acetate, have shown potential in inhibiting chemically induced carcinomas and may play a role in preventing the development of cancer. For example, retinyl acetate inhibited the transformation of 3-methylcholanthrene (MCA)-induced neoplastic transformation in cultured mouse fibroblasts, indicating a potential in delaying the progression of preneoplastic cells to fully neoplastic cells (Merriman & Bertram, 1979). Similarly, retinyl acetate significantly inhibited the development of DMBA-induced mammary adenocarcinomas and benign tumors in rats, suggesting its role in epithelial cell differentiation and possibly reversing carcinogen-induced anaplasia (Moon, Grubbs, & Sporn, 1976).

Vitamin A Assessment and Metabolism Studies

- Retinol isotope dilution (RID) techniques, involving deuterated retinyl acetate, have been crucial in determining total body vitamin A stores and evaluating vitamin A status and response to interventions. This methodology, including the synthesis of deuterated retinyl acetate, has provided insights into the complex metabolism of vitamin A in various organisms (Tanumihardjo, 2019).

Retinoids in Visual Cycle Modulation

- Pharmacotherapy with visual cycle modulators (VCMs), including retinyl acetate derivatives, has been investigated for treating retinal diseases like retinitis pigmentosa and macular degeneration. Such compounds may improve visual acuity and visual fields by restoring 11-cis-retinal levels or decreasing toxic vitamin A derivatives in the retina (Hussain, Gregori, Ciulla, & Lam, 2018).

Chromatin Structure and Gene Expression Studies

- Research on retinol, including retinyl acetate, has shown its impact on the chromatin structure in cultured cells. Retinol's presence in the culture medium was found to change chromatin structure and composition, affecting the rates of radioactive acetate uptake and turnover on histones (Ferrari & Vidali, 1985).

Microbial Production of Retinoids

- Metabolic engineering in microorganisms like Escherichia coli has been explored for the production of retinoids, including retinyl acetate. This innovative approach, utilizing a two-phase culture system, demonstrates the potential of using bacteria as cell factories for retinoid production (Jang et al., 2011).

Eigenschaften

CAS-Nummer |

118139-36-9 |

|---|---|

Produktname |

Retin-20,20,20-d3-ol, 15-acetate |

Molekularformel |

C22H29D3O2 |

Molekulargewicht |

331.51 |

IUPAC-Name |

[7-methyl-3-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/i2D3 |

InChI-Schlüssel |

QGNJRVVDBSJHIZ-QJZZLBIKSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ALK-001; ALK001; ALK 001; C-20-D3-vitamin A; C-20-D3-Retinyl Acetate; C-20D3vitamin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

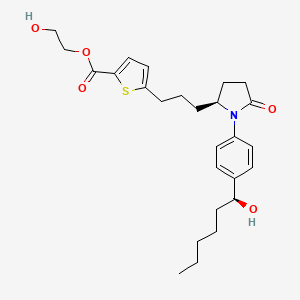

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)

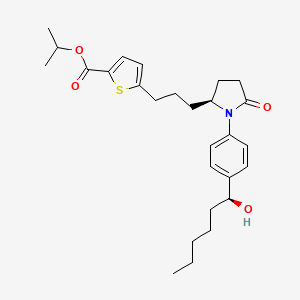

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)

![2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole)](/img/structure/B605247.png)